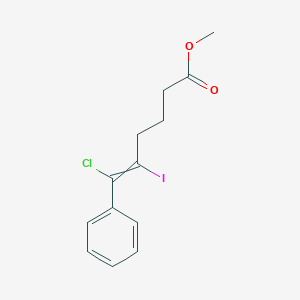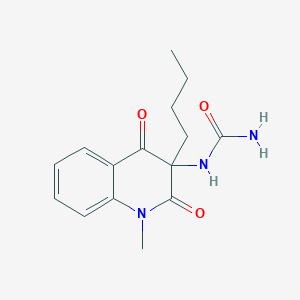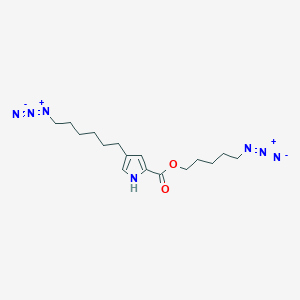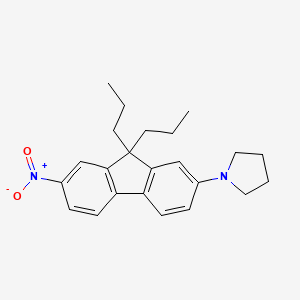![molecular formula C36H28N2P2S2 B12610381 2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine CAS No. 918660-09-0](/img/structure/B12610381.png)
2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a central ethene backbone with diphenylphosphorothioyl and dipyridine groups attached, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable halogenated ethene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Utilized in various coupling reactions.
1,2-Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry and catalysis.
Uniqueness
2,2’-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine stands out due to its unique combination of diphenylphosphorothioyl and dipyridine groups, which provide distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
918660-09-0 |
|---|---|
Fórmula molecular |
C36H28N2P2S2 |
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
(1-diphenylphosphinothioyl-2,2-dipyridin-2-ylethenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H28N2P2S2/c41-39(29-17-5-1-6-18-29,30-19-7-2-8-20-30)36(35(33-25-13-15-27-37-33)34-26-14-16-28-38-34)40(42,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
Clave InChI |
CMVUEMLKRLZMNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C(=C(C3=CC=CC=N3)C4=CC=CC=N4)P(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)


![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)


![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
